molecular formula C16H25ClN4O B3017427 6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide CAS No. 1436055-10-5

6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide

Cat. No.: B3017427
CAS No.: 1436055-10-5
M. Wt: 324.85
InChI Key: UBSODRQJTIDBDO-UHFFFAOYSA-N
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Description

6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide is a synthetic organic compound with a complex structure that includes a pyridine ring, a carboxamide group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving suitable starting materials.

    Introduction of the chloro group: Chlorination of the pyridine ring is performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the carboxamide group: This step involves the reaction of the chlorinated pyridine with an amine or amide precursor under appropriate conditions.

    Incorporation of the piperazine moiety: The final step involves the reaction of the intermediate compound with 4-ethylpiperazine, typically under reflux conditions in a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted amides or thioamides.

Scientific Research Applications

6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-[3-(4-methylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide
  • 6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-ethylpropyl]pyridine-2-carboxamide

Uniqueness

6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide is unique due to its specific structural features, such as the combination of the chloro group, piperazine moiety, and carboxamide group. These features contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

6-chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN4O/c1-3-20-7-9-21(10-8-20)12-13(2)11-18-16(22)14-5-4-6-15(17)19-14/h4-6,13H,3,7-12H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSODRQJTIDBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(C)CNC(=O)C2=NC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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